Introduction: Unveiling L-Mannono-1,4-lactone
Introduction: Unveiling L-Mannono-1,4-lactone
An In-depth Technical Guide to the Chemical Properties of L-Mannono-1,4-lactone
Authored for Researchers, Scientists, and Drug Development Professionals
L-Mannono-1,4-lactone is a carbohydrate derivative of L-mannose, belonging to the class of aldonolactones. Structurally, it is the intramolecular ester of L-mannonic acid, forming a stable five-membered ring known as a γ-lactone.[1] These compounds are of significant interest in medicinal chemistry and biochemistry, primarily due to their ability to act as mimics of the transition states of glycoside hydrolysis. This property makes them potent and specific inhibitors of glycosidase enzymes, which are pivotal in numerous biological processes.[2][3] Understanding the nuanced chemical properties of L-Mannono-1,4-lactone is therefore critical for its application in enzyme mechanism studies, as a synthetic building block for complex carbohydrates, and in the development of novel therapeutic agents. This guide provides a comprehensive exploration of its chemical structure, properties, synthesis, reactivity, and biological significance.
Core Physicochemical Properties
The fundamental characteristics of L-Mannono-1,4-lactone define its behavior in experimental settings. These properties are essential for its handling, characterization, and application in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| CAS Number | 22430-23-5 | [4][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 153-155 °C | [5] |
| Optical Rotation [α] | -50.8° (c=1, water) | [5] |
| Boiling Point | 467.9 °C (Predicted) | |
| Storage Temperature | 10°C - 25°C | |
| Synonyms | L-Mannonic acid-gamma-lactone, L-Mannonic acid γ-lactone | [5][7] |
Chemical Structure and Stereochemistry
L-Mannono-1,4-lactone is the γ-lactone of L-mannonic acid. The "1,4" designation indicates that the carbonyl group at the C1 position of the parent acid has formed an ester linkage with the hydroxyl group at the C4 position, creating a furanose-like ring structure.
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IUPAC Name: (3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
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InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N[4]
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SMILES: C(O1)O)O">C@@HO)O
The stereochemistry is derived from L-mannose, and the integrity of these stereocenters is crucial for its specific biological activity, particularly in its interaction with enzyme active sites.
Synthesis and Purification
The most common laboratory synthesis of aldonolactones involves the oxidation of the corresponding aldose sugar. For L-Mannono-1,4-lactone, the starting material is L-mannose.
Rationale for Synthetic Approach
The oxidation of an aldose (which contains an aldehyde) to an aldonic acid (a carboxylic acid) is a classic transformation in carbohydrate chemistry. Using a mild oxidizing agent like bromine water is advantageous because it selectively oxidizes the aldehyde group without affecting the multiple hydroxyl groups present in the sugar.[1] Following oxidation, the resulting L-mannonic acid is unstable and spontaneously cyclizes to form the more stable lactone. The five-membered γ-lactone is often the thermodynamically preferred product over the six-membered δ-lactone due to ring stability.[1] Purification is typically achieved by crystallization, leveraging the compound's solid, crystalline nature.
Experimental Protocol: Oxidation of L-Mannose
This protocol outlines a generalized procedure for the synthesis of L-Mannono-1,4-lactone.
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Dissolution: Dissolve L-mannose in deionized water to create a saturated solution at room temperature.
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Oxidation: Slowly add bromine water (a solution of Br₂ in water) to the L-mannose solution dropwise with constant stirring. The reaction is mildly exothermic and should be maintained at or below 40°C. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains.
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Quenching: Stir the reaction mixture until the bromine color completely disappears, indicating the reaction is complete. This may take several hours.
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Removal of HBr: The reaction produces hydrobromic acid (HBr) as a byproduct. This can be removed by the addition of a silver carbonate (Ag₂CO₃) slurry until the solution is neutral. Silver bromide (AgBr) will precipitate.
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Filtration: Filter the mixture to remove the insoluble silver bromide precipitate.
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Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator) at a temperature not exceeding 50°C to avoid degradation. This will yield a syrup.
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Crystallization: Induce crystallization of the L-Mannono-1,4-lactone from the syrup by adding a suitable solvent like ethanol or isopropanol and cooling.
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Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of L-Mannono-1,4-lactone.
Chemical Reactivity and Stability
Lactone-Acid Equilibrium
In aqueous solutions, L-Mannono-1,4-lactone exists in a dynamic equilibrium with its open-chain hydroxy acid form, L-mannonic acid.[8] The position of this equilibrium is highly dependent on pH.
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Acidic to Neutral pH (pH < 7): The lactone form is favored. The stability in neutral pH makes it suitable for use in many biological assays.
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Basic pH (pH > 7): The equilibrium shifts towards the open-chain carboxylate (mannonate) form. Strong bases like sodium hydroxide will rapidly and irreversibly hydrolyze the lactone.[8]
This pH-dependent behavior is critical for experimental design. For studies requiring the lactone form, solutions should be buffered at or below neutral pH.
Equilibrium Diagram
Caption: pH-dependent equilibrium of L-Mannono-1,4-lactone.
Thermal Stability
L-Mannono-1,4-lactone is a stable solid at room temperature. However, it can undergo hydrolysis at elevated temperatures, especially in aqueous solutions. Therefore, concentration steps during synthesis and storage of solutions should be performed at moderate temperatures.
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the identity and purity of L-Mannono-1,4-lactone and for studying its chemical behavior.
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Infrared (IR) Spectroscopy: A key diagnostic feature is the strong carbonyl (C=O) stretching absorption band. For γ-lactones, this band typically appears at a high wavenumber, in the range of 1780–1760 cm⁻¹, which distinguishes it from open-chain esters or six-membered δ-lactones.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum will show complex multiplets for the ring and side-chain protons due to multiple stereocenters and spin-spin coupling.
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¹³C NMR: The carbonyl carbon of the lactone provides a characteristic signal in the downfield region (~178 ppm). NMR is also a powerful tool to study the lactone-acid equilibrium in solution. For the D-isomer, the C6 carbon shows distinct chemical shifts for the lactone (63.02 ppm) and the free acid (63.51 ppm), allowing for quantification of the two species.[8]
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Biological Activity and Applications
Mechanism of Glycosidase Inhibition
The primary biological significance of L-Mannono-1,4-lactone lies in its role as a competitive inhibitor of glycosidases, specifically α-L-mannosidases. Glycosidases cleave glycosidic bonds via a mechanism that involves a transition state with significant oxocarbenium ion character, where the ring oxygen is protonated and the anomeric carbon (C1) is sp²-hybridized and planar.
L-Mannono-1,4-lactone effectively mimics this flattened, electron-deficient transition state. The C1 carbonyl group is already sp²-hybridized, and the overall ring conformation resembles the transition state structure. By binding tightly to the enzyme's active site, it prevents the natural substrate from binding, thus acting as a competitive inhibitor.[9][10]
Glycosidase Inhibition Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-mannono-1,4-lactone [webbook.nist.gov]
- 5. CAS # 22430-23-5, L-Mannono-1,4-lactone, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]
- 6. chemimpex.com [chemimpex.com]
- 7. omicronbio.com [omicronbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
